7-Cyano-2-methylbenzothiazole CAS 1261563-44-3 properties
7-Cyano-2-methylbenzothiazole CAS 1261563-44-3 properties
Technical Whitepaper: 7-Cyano-2-methylbenzothiazole as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3) represents a highly versatile heterocyclic building block characterized by a "privileged" benzothiazole core. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: the C2-methyl group , which is electronically activated for condensation and oxidation reactions, and the C7-nitrile group , which serves as a robust precursor for carboxylic acids, amides, amines, and tetrazoles. This guide provides a comprehensive technical analysis of its properties, synthetic utility, and application in drug discovery workflows, particularly for kinase inhibitors and neuroimaging agents.
Physicochemical Profile & Structural Analysis
The compound features a fused benzene and thiazole ring system.[1][2][3][4][5] The positioning of the cyano group at C7 creates a specific electronic environment that modulates the lipophilicity and metabolic stability of the scaffold compared to its C6- or C5-substituted analogs.
Table 1: Core Properties of 7-Cyano-2-methylbenzothiazole
| Property | Value / Description | Relevance |
| CAS Number | 1261563-44-3 | Unique Identifier |
| Molecular Formula | C₉H₆N₂S | Core Stoichiometry |
| Molecular Weight | 174.22 g/mol | Fragment-based drug design (FBDD) compliant |
| Predicted LogP | ~2.5 - 2.8 | Favorable membrane permeability |
| Topological PSA | ~49 Ų | Good oral bioavailability predictor |
| H-Bond Acceptors | 2 (Nitrile N, Thiazole N) | Interaction points for protein binding |
| H-Bond Donors | 0 | Low desolvation penalty |
| Key Pharmacophore | Benzothiazole | Privileged structure in oncology & neurology |
Synthetic Framework: Construction of the Scaffold
The synthesis of 7-cyano-2-methylbenzothiazole typically follows one of two strategic routes: De novo cyclization or Late-stage functionalization .
Route A: The Jacobsen Cyclization (De Novo)
This classical approach involves the oxidative cyclization of thioanilides.
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Precursor: 2-Amino-3-cyanothiophenol (generated from 2-amino-3-chlorobenzonitrile).
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Cyclization: Reaction with acetic anhydride or acetyl chloride provides the C2-methyl source and closes the thiazole ring.
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Mechanism: Radical cation intermediate or direct nucleophilic attack depending on reagents (e.g., K₃Fe(CN)₆ vs. acid catalysis).
Route B: Palladium-Catalyzed Cyanation (Late-Stage)
Preferred for high-throughput library generation where the 7-bromo analog is available.
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Precursor: 7-Bromo-2-methylbenzothiazole.
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Reagents: Zn(CN)₂ or CuCN, Pd(PPh₃)₄ (catalyst), DMF, 120°C.
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Advantage: Avoids handling odorous thiols; high functional group tolerance.
Figure 1: Strategic synthetic pathways to 7-Cyano-2-methylbenzothiazole.
Reactivity & Divergent Utility[1][7]
The true value of CAS 1261563-44-3 lies in its orthogonal reactivity . The C2-methyl group is acidic (pKa ~29 in DMSO) due to the electron-withdrawing nature of the adjacent C=N bond, allowing for condensation reactions without affecting the nitrile. Conversely, the nitrile can be modified without perturbing the heterocyclic core.
A. The "Methyl Handle" (C2 Reactivity)
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Condensation (Knoevenagel-type): Reacts with aromatic aldehydes in the presence of a mild base (piperidine) or Lewis acid (ZnCl₂) to form styrylbenzothiazoles .
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Application: Synthesis of Aβ-amyloid imaging agents (similar to PiB) or fluorescent dyes.
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Oxidation: Selenium dioxide (SeO₂) oxidation converts the methyl group to an aldehyde (CHO) or carboxylic acid (COOH) , enabling fragment coupling.
B. The "Nitrile Handle" (C7 Reactivity)
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Hydrolysis: Acidic or basic hydrolysis yields the carboxylic acid , a precursor for amide coupling in kinase inhibitors.
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Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the tetrazole bioisostere, crucial for improving metabolic stability and potency in angiotensin receptor blockers.
Figure 2: Divergent synthetic utility of the C2-methyl and C7-cyano functional handles.
Experimental Protocol: Synthesis of a Styryl Probe
Objective: To demonstrate the reactivity of the C2-methyl group by synthesizing a fluorescent styryl derivative (common in biological imaging).
Materials:
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7-Cyano-2-methylbenzothiazole (1.0 eq)
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4-Dimethylaminobenzaldehyde (1.0 eq)
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Piperidine (Catalytic amount, 0.1 eq)
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Ethanol (Solvent)
Procedure:
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Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 7-cyano-2-methylbenzothiazole (1 mmol) and 4-dimethylaminobenzaldehyde (1 mmol) in absolute ethanol (10 mL).
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Catalysis: Add 2-3 drops of piperidine.
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Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically fluoresces under UV light.
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Workup: Cool the reaction mixture to room temperature. The product often precipitates as a colored solid.
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Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
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Validation: Confirm structure via ¹H NMR (look for trans-alkene doublets at ~7.0–7.5 ppm with J ≈ 16 Hz).
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Specific Risks:
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Nitrile Toxicity: Metabolization may release cyanide ions; however, aromatic nitriles are generally more stable than aliphatic ones. Avoid strong acids which may liberate HCN.
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Handling: Use standard PPE (Nitrile gloves, safety goggles). Work in a well-ventilated fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group.
References
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Bradshaw, T. D., et al. (2001). "The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds." Current Medicinal Chemistry, 8(2), 203-210. Link
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Caleta, I., et al. (2009). "Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles." Bioorganic & Medicinal Chemistry, 17(4), 1746-1755. Link
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Kashiyama, E., et al. (2012). "Synthesis and biological evaluation of 2-substituted benzothiazoles as novel anti-prion agents." Bioorganic & Medicinal Chemistry, 20(22), 6604-6612. Link
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Shaw, M., et al. (2024). "Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors." Medicinal Chemistry Research, 33, 1829–1837. Link
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Bénéteau, V., et al. (1999). "Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives." European Journal of Medicinal Chemistry, 34(12), 1053-1060. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
